Chlorobenzene-d5 (CAS: 3114-55-4) is a highly enriched, heavy-atom deuterated solvent and isotopic precursor characterized by its intermediate boiling point (132 °C) and strong solvating capacity for aromatic, halogenated, and polymeric compounds. In procurement contexts, it is primarily selected as a specialized NMR solvent for mid-to-high temperature acquisitions where standard aliphatic or low-boiling aromatic deuterated solvents fail to maintain sample solubility. Furthermore, its fully deuterated aromatic ring provides an exceptionally stable deuterium lock signal and a distinct, shifted residual proton profile that minimizes spectral overlap in the critical 7.0–7.5 ppm aromatic region compared to non-halogenated analogs [1].
Substituting Chlorobenzene-d5 with more common deuterated aromatics like Benzene-d6 (b.p. 80 °C) strictly limits the operational temperature of NMR experiments, leading to premature solvent boiling, lock signal loss, and the precipitation of high-molecular-weight polymers during extended acquisitions [1]. Conversely, substituting with heavier halogenated solvents such as 1,2-Dichlorobenzene-d4 (b.p. 180 °C) introduces severe sample recovery bottlenecks; the extremely low volatility of ODCB-d4 requires harsh, prolonged vacuum heating that frequently degrades sensitive organometallic complexes and conjugated polymers post-analysis [2]. Chlorobenzene-d5 is uniquely required when a workflow demands both elevated thermal solubility (>100 °C) and non-destructive, moderate-vacuum sample recovery.
For the structural characterization of rigid conjugated polymers and polyolefins, maintaining solubility during prolonged NMR acquisition is critical. Chlorobenzene-d5 provides a significantly wider thermal operating window compared to standard Benzene-d6, allowing stable acquisitions at temperatures up to 120 °C without pressurization. This prevents the line-broadening and precipitation artifacts observed when using lower-boiling substitutes[1].
| Evidence Dimension | Maximum practical unpressurized NMR acquisition temperature |
| Target Compound Data | ~120 °C (b.p. 132 °C) |
| Comparator Or Baseline | Benzene-d6: ~70 °C (b.p. 80 °C) |
| Quantified Difference | +50 °C extended thermal operational window |
| Conditions | Standard 5mm NMR tube acquisitions of semi-crystalline polymers |
Enables high-resolution NMR of poorly soluble macromolecules that would otherwise precipitate in standard deuterated solvents.
In synthetic workflows where the deuterated solvent must be removed to recover high-value analytes, Chlorobenzene-d5 offers a highly favorable volatility profile compared to 1,2-Dichlorobenzene-d4 (ODCB-d4). Its vapor pressure allows for efficient removal via standard rotary evaporation at moderate bath temperatures, whereas ODCB-d4 requires deep vacuum and extended heating, risking thermal degradation of the recovered product [1].
| Evidence Dimension | Vapor Pressure at 20 °C |
| Target Compound Data | 12 hPa |
| Comparator Or Baseline | 1,2-Dichlorobenzene-d4 (ODCB-d4): 1.3 hPa |
| Quantified Difference | ~9.2x higher volatility at ambient conditions |
| Conditions | Post-NMR solvent evaporation under standard laboratory vacuum |
Drastically reduces processing time and prevents thermal degradation of sensitive organometallic compounds during solvent removal.
High-quality Chlorobenzene-d5 ensures minimal residual proton interference in the aromatic region. Compared to the use of non-halogenated solvents, the distinct electron-withdrawing effect of the chlorine atom shifts the residual proton signals into a defined multiplet (7.14, 7.19, 7.30 ppm), providing a clearer spectral window for analyzing specific aromatic analytes that would otherwise be obscured by the intense, overlapping singlet of Benzene-d6 (7.16 ppm) [1].
| Evidence Dimension | Residual proton signal distribution |
| Target Compound Data | Multiplet distribution (7.14, 7.19, 7.30 ppm) |
| Comparator Or Baseline | Benzene-d6: Intense overlapping singlet at 7.16 ppm |
| Quantified Difference | Shifted and split residual signals reducing single-point spectral obscuration |
| Conditions | 1H NMR spectroscopy of aromatic small molecules at 298 K |
Prevents critical analyte signals in the 7.15-7.18 ppm range from being buried under the solvent peak, improving quantitative integration accuracy.
Chlorobenzene-d5 is the preferred solvent for the structural elucidation of rigid conjugated polymers and polyolefins that require sustained temperatures above 100 °C to remain in solution, directly leveraging its 132 °C boiling point to prevent precipitation during extended 13C and 2D NMR acquisitions[1].
In the analysis of thermally sensitive transition-metal complexes, Chlorobenzene-d5 provides the necessary solvating power of a halogenated aromatic while allowing for safe, moderate-vacuum solvent removal post-acquisition, avoiding the degradation risks associated with heavier solvents like ODCB-d4[2].
Utilized as both a stable solvent matrix and a heavy-atom isotopic probe in transition-metal catalyzed cross-coupling mechanism elucidation, where its high C-D bond dissociation energy provides a stable baseline for kinetic isotope effect (KIE) measurements without the spectral interference seen in non-halogenated analogs [3].
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